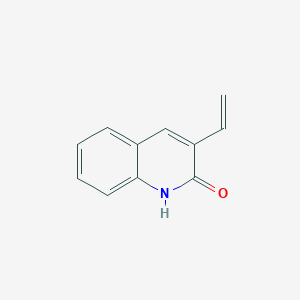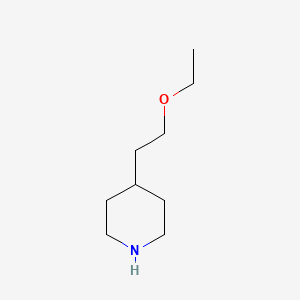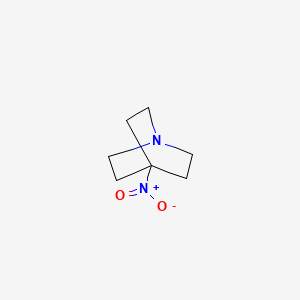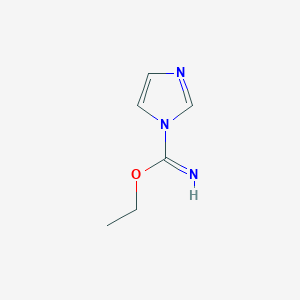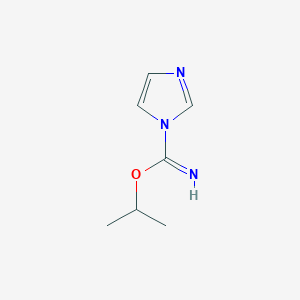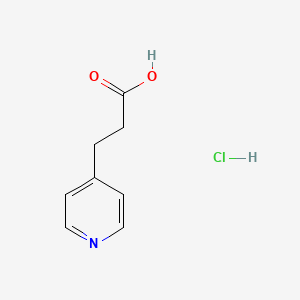
1-Methyl-1H-pyrrole-3,4-dicarbaldehyde
Übersicht
Beschreibung
1-Methyl-1H-pyrrole-3,4-dicarbaldehyde is a chemical compound with the molecular formula C6H7NO2 . It has a molecular weight of 109.13 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrrole derivatives like 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The InChI code for 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde is 1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3 . The InChI key is OXADKJPOZQYWIG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Methyl-1H-pyrrole-3,4-dicarbaldehyde is a liquid at room temperature . It has a molecular weight of 109.13 . The InChI code is 1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3 .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
1-Methyl-1H-pyrrole-2-carbaldehyde oxime has been utilized in creating high nuclearity {Mn(III)25} barrel-like clusters. These clusters are linked via Na(+) cations into a one-dimensional polymeric topology, exhibiting single-molecule magnetic behavior. This application demonstrates the potential of 1-Methyl-1H-pyrrole derivatives in supramolecular chemistry and magnetic materials (Giannopoulos et al., 2014).
Organic Synthesis
The synthesis of 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde and its derivatives has been explored for various chemical applications. A general method for synthesizing these compounds involves intermediate formation of bis(1,3-benzodithiol-2-yl)pyrroles followed by hydrolysis. This process has yielded significant overall yields, indicating its efficiency in organic synthesis (Cadamuro et al., 1993).
Ligand Chemistry
1H-Pyrrole-2,5-dicarbaldehyde has been used to synthesize new chiral pincer ligands with CH=N moieties. These ligands were synthesized by condensing 1H-pyrrole-2,5-dicarbaldehyde with amino acid derivatives, demonstrating its role in creating polydentate ligands for potential use in coordination chemistry (Knizhnikov et al., 2007).
Analytical Chemistry
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been proposed as a precolumn derivatization reagent for high-performance liquid chromatography (HPLC) analysis of amino acids. This compound reacts under mild conditions with primary amino groups, showing its utility in analytical chemistry for the qualitative and quantitative analysis of amino acids (Gatti et al., 2010).
Porphyrin Synthesis
The ‘3 + 1’ acid-catalytic condensation of tripyrranes and pyrrole-2,5-dicarbaldehyde has been employed in the synthesis of various porphyrins. This novel methodology demonstrates the versatility of 1-Methyl-1H-pyrrole derivatives in synthesizing complex organic structures like porphyrins (Boudif & Momenteau, 1996).
Eigenschaften
IUPAC Name |
1-methylpyrrole-3,4-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-8-2-6(4-9)7(3-8)5-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPELNJPERQQCQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506836 | |
| Record name | 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrrole-3,4-dicarbaldehyde | |
CAS RN |
51110-65-7 | |
| Record name | 1-Methyl-1H-pyrrole-3,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



